molecular formula C20H23N5O4 B12172652 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide

4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide

Cat. No.: B12172652
M. Wt: 397.4 g/mol
InChI Key: ZPUUNUSTSRQWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide is a structurally complex molecule featuring a butanamide backbone linked to two distinct heterocyclic moieties: a 4-hydroxy-6-methyl-2-oxopyridinyl group and a 4-methoxybenzyl-substituted 1H-1,2,4-triazolyl group.

Key structural features include:

  • Pyridinone ring: The 4-hydroxy-6-methyl-2-oxopyridinyl group may confer hydrogen-bonding capacity, influencing solubility and target binding.
  • Triazole moiety: The 1,2,4-triazole ring, substituted with a 4-methoxybenzyl group, could enhance metabolic stability and modulate electronic properties.

Properties

Molecular Formula

C20H23N5O4

Molecular Weight

397.4 g/mol

IUPAC Name

4-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]butanamide

InChI

InChI=1S/C20H23N5O4/c1-13-10-15(26)12-19(28)25(13)9-3-4-18(27)22-20-21-17(23-24-20)11-14-5-7-16(29-2)8-6-14/h5-8,10,12,26H,3-4,9,11H2,1-2H3,(H2,21,22,23,24,27)

InChI Key

ZPUUNUSTSRQWGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CCCC(=O)NC2=NNC(=N2)CC3=CC=C(C=C3)OC)O

Origin of Product

United States

Preparation Methods

Pyridone Ring Formation

The pyridone core is synthesized via a modified Knorr pyrrole synthesis or cyclization of β-keto esters. A representative route involves:

  • Condensation of ethyl acetoacetate with hydroxylamine to form a β-keto oxime.

  • Cyclization under acidic conditions (e.g., HCl/EtOH) to yield 4-hydroxy-6-methyl-2-pyridone.

Reaction Conditions :

  • Temperature: 80–100°C

  • Catalyst: p-Toluenesulfonic acid (pTSA)

  • Yield: 65–75%.

Alkylation to Introduce Butanoic Acid Chain

The pyridone is alkylated with ethyl 4-bromobutanate in the presence of a base (e.g., K₂CO₃) to attach the four-carbon chain:

Pyridone+BrCH2CH2CH2COOEtK2CO3,DMFEthyl 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoate\text{Pyridone} + \text{BrCH}2\text{CH}2\text{CH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Ethyl 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoate}

Optimization :

  • Solvent: Dimethylformamide (DMF) or dimethylacetamide (DMAc).

  • Temperature: 60–80°C, 12–18 hours.

  • Yield: 70–80%.

Saponification to Carboxylic Acid

The ester is hydrolyzed to the carboxylic acid using aqueous NaOH:

Ethyl esterNaOH, H2O/EtOH4-(4-Hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid\text{Ethyl ester} \xrightarrow{\text{NaOH, H}_2\text{O/EtOH}} \text{4-(4-Hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid}

Conditions :

  • NaOH concentration: 2–3 M.

  • Reaction time: 4–6 hours.

  • Yield: >90%.

Synthesis of Intermediate B: 3-(4-Methoxybenzyl)-1H-1,2,4-Triazol-5-Amine

Click Chemistry for Triazole Formation

The triazole ring is synthesized via CuAAC between an alkyne and an azide:

  • Preparation of 4-methoxybenzyl azide :

    4-Methoxybenzyl chloride+NaN3DMF4-Methoxybenzyl azide\text{4-Methoxybenzyl chloride} + \text{NaN}_3 \xrightarrow{\text{DMF}} \text{4-Methoxybenzyl azide}
  • CuAAC with propargylamine :

    4-Methoxybenzyl azide+HC≡CCH2NH2CuSO4/NaAsc3-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-amine\text{4-Methoxybenzyl azide} + \text{HC≡CCH}_2\text{NH}_2 \xrightarrow{\text{CuSO}_4/\text{NaAsc}} \text{3-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-amine}

Reaction Parameters :

  • Catalyst: CuSO₄·5H₂O (10 mol%) with sodium ascorbate (20 mol%).

  • Solvent: tert-Butanol/H₂O (1:1).

  • Temperature: Room temperature, 12 hours.

  • Yield: 85–90%.

Final Amide Coupling

The two intermediates are coupled using standard amide bond-forming reagents:

Intermediate A+Intermediate BHATU, DIPEA, DMFTarget Compound\text{Intermediate A} + \text{Intermediate B} \xrightarrow{\text{HATU, DIPEA, DMF}} \text{Target Compound}

Optimized Conditions :

  • Coupling reagent: HATU (1.1 equiv).

  • Base: N,N-Diisopropylethylamine (DIPEA, 3 equiv).

  • Solvent: Anhydrous DMF.

  • Temperature: 0°C to room temperature, 4–6 hours.

  • Yield: 75–80%.

Purification :

  • Method: Column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 95:5).

  • Purity: >95% (LCMS).

Analytical Characterization

Parameter Value Method
Molecular FormulaC₂₀H₂₃N₅O₄HRMS
Molecular Weight397.4 g/molESI-MS
Melting Point215–217°C (dec.)Differential Scanning Calorimetry
Purity>95%HPLC (C18 column)

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.15 (s, 1H, NH), 10.21 (s, 1H, OH), 7.25 (d, J = 8.6 Hz, 2H, ArH), 6.88 (d, J = 8.6 Hz, 2H, ArH), 6.12 (s, 1H, pyridone H), 5.98 (s, 1H, pyridone H), 4.32 (s, 2H, CH₂Ar), 3.73 (s, 3H, OCH₃), 3.45 (t, J = 6.8 Hz, 2H, CH₂N), 2.42 (t, J = 7.2 Hz, 2H, CH₂CO), 1.85–1.75 (m, 2H, CH₂), 1.65–1.55 (m, 2H, CH₂).

Challenges and Optimization

  • Regioselectivity in Triazole Formation : CuAAC ensures 1,4-disubstituted triazole regioselectivity, but trace metal impurities can lead to byproducts. Use of ultrapure CuSO₄ and rigorous degassing improved yield.

  • Amide Coupling Efficiency : HATU outperformed EDCl/HOBt in minimizing racemization, critical for maintaining stereochemical integrity.

  • Purification Difficulties : The polar nature of the target compound necessitated gradient elution in chromatography (CH₂Cl₂:MeOH 97:3 to 95:5) .

Chemical Reactions Analysis

Types of Reactions

4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds related to the pyridinone structure exhibit significant antimicrobial properties. For instance, derivatives of pyridinones have been studied for their effectiveness against various bacterial strains, including resistant ones. The specific compound may share similar properties, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

Studies have shown that triazole derivatives can inhibit cancer cell proliferation. The incorporation of a triazole moiety in this compound suggests potential anticancer activity. Research focusing on similar compounds has demonstrated their ability to induce apoptosis in cancer cells, warranting further investigation into the specific effects of this compound on various cancer lines .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. For example, triazole derivatives have been explored as inhibitors of certain enzymes involved in cancer metabolism and inflammation. This compound may also exhibit similar inhibitory effects on target enzymes, which could be beneficial in therapeutic contexts .

Plant Growth Regulators

Research indicates that compounds containing pyridinone structures can act as plant growth regulators. These compounds can influence plant growth by modulating hormonal pathways or acting as herbicides. The specific compound may offer novel pathways for enhancing crop yield or managing weeds effectively .

Pest Control

The triazole component of the compound has been linked to fungicidal activity. Similar compounds have been utilized in agriculture to manage fungal diseases in crops. The potential application of this compound as a fungicide could lead to effective pest management strategies in sustainable agriculture .

Case Study 1: Antimicrobial Testing

A study conducted on pyridinone derivatives demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. The results suggest that modifications to the pyridinone structure can enhance antimicrobial efficacy, indicating that further exploration of this compound could yield promising results for antibiotic development .

Case Study 2: Anticancer Activity

In vitro studies on triazole derivatives showed a marked reduction in cell viability across several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. This suggests that the target compound may also possess similar anticancer properties and merits further exploration through clinical trials .

Mechanism of Action

The mechanism of action of 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several butanamide derivatives described in the evidence.

Table 1: Structural and Functional Comparison

Compound Name (PubChem CID/Reference) Core Structure Key Substituents Pharmacological/Functional Notes Synthesis Insights
Target Compound Butanamide 4-Hydroxy-6-methyl-2-oxopyridinyl; 4-methoxybenzyl-1,2,4-triazolyl Hypothesized kinase inhibition (based on pyridinone-triazole synergy) Likely involves coupling of pyridinone and triazole precursors (similar to )
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide (CID 3620078) Butanamide Bis(2-methylbutan-2-yl)phenoxy; tetrazolyl-sulfanyl-pyrrolidinyl-pyrazolyl Potential protease inhibition (tetrazole and pyrazole motifs) Multi-step synthesis with sulfanyl and pyrrolidine coupling
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide (CID 892287-57-9) Butanamide Bromo-dioxoquinazolinyl; 2-methoxybenzyl DNA intercalation (quinazolinone core) Halogenation and benzylamide coupling
4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide Butanamide 4-Ethoxyphenyl-oxopyrimidinyl; 5-methyl-thiadiazolyl Anticandidal activity (thiadiazole moiety) Ethoxy-phenyl pyrimidinone synthesis followed by thiadiazole conjugation

Key Observations :

Substituent Diversity: The target compound utilizes a pyridinone-triazole system, contrasting with the tetrazole-pyrazole (CID 3620078) or thiadiazole-pyrimidinone () frameworks in analogs. These differences may alter binding affinity or metabolic stability.

Synthetic Strategies: The synthesis of similar compounds often involves amide coupling (e.g., ’s use of aqueous ethanol and TLC monitoring) or heterocyclic conjugation (e.g., ’s thiadiazole integration) . The target compound likely requires sequential coupling of pyridinone and triazole precursors.

Functional Implications: Pyridinone vs. Quinazolinone: The target’s pyridinone lacks the bromine and fused aromaticity of CID 892287-57-9’s quinazolinone, which may reduce DNA interaction but improve solubility . Triazole vs. Thiadiazole: The 1,2,4-triazole in the target compound may offer better thermal stability than the thiadiazole in , which is prone to hydrolysis .

Biological Activity

The compound 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]butanamide , identified by its CAS number 1574406-74-8 , is a synthetic derivative that exhibits significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N4O4C_{22}H_{26}N_{4}O_{4} with a molecular weight of 410.5 g/mol . Its structure features a pyridine ring linked to a triazole moiety, which contributes to its pharmacological potential.

PropertyValue
Molecular FormulaC₁₈H₂₃N₅O₄
Molecular Weight410.5 g/mol
CAS Number1574406-74-8
SolubilitySoluble in DMSO

Research indicates that this compound interacts with various biological pathways, primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory processes. For instance, it may act as an inhibitor of myeloperoxidase (MPO), which plays a significant role in autoimmune and inflammatory disorders .
  • Receptor Modulation : It exhibits activity as an anaphylatoxin receptor antagonist , suggesting potential applications in managing allergic responses. This receptor modulation can influence various signaling pathways related to inflammation and immune response.
  • Platelet Aggregation Inhibition : Preliminary studies suggest that the compound may inhibit platelet aggregation, indicating potential cardiovascular benefits. This activity is particularly relevant for conditions such as thrombosis and other cardiovascular diseases.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been evaluated in several studies:

Anti-inflammatory Effects

The compound shows promise in reducing inflammation through its inhibition of MPO and other inflammatory mediators. This property positions it as a potential therapeutic agent for treating conditions like rheumatoid arthritis and other inflammatory diseases.

Anticancer Potential

Although direct anticancer activity has not been extensively documented for this specific compound, its structural analogs have demonstrated cytotoxic effects against various cancer cell lines. Future studies may explore its efficacy in cancer therapy .

Neuroprotective Effects

Research into similar compounds suggests that derivatives with pyridine and triazole structures may offer neuroprotective benefits. The modulation of neuroinflammatory pathways could lead to applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • MPO Inhibitors : A study on N1-substituted derivatives demonstrated potent inhibition of MPO with implications for treating cardiovascular diseases and inflammation .
  • Pyridine Derivatives : Research on pyridine-based compounds indicated their effectiveness in reducing inflammation and providing neuroprotection, supporting the potential therapeutic roles of similar structures .

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis likely involves multi-step reactions, including cyclization and amide coupling. For analogous triazole-containing compounds, cyclization of hydrazides with carboxylic acid derivatives using dehydrating agents (e.g., POCl₃) under reflux is common . Optimization may require adjusting solvent systems (e.g., ethanol with glacial acetic acid as a catalyst) and reaction times (e.g., 4–8 hours) to improve yields . Purification via recrystallization (methanol/water) or chromatography is critical for isolating the final product .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms proton environments and carbon frameworks, particularly for the 4-methoxybenzyl and pyridinone moieties .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: SHELX software (SHELXL for refinement) resolves crystal structures, with emphasis on hydrogen-bonding networks and torsional angles in the triazole and butanamide groups .

Q. How can preliminary biological screening assays be designed to evaluate this compound’s activity?

Initial screens may include:

  • Enzyme Inhibition Assays: Target enzymes (e.g., kinases or proteases) using fluorogenic substrates to measure IC₅₀ values .
  • Antimicrobial Testing: Broth microdilution methods against bacterial/fungal strains to determine minimum inhibitory concentrations (MICs) .
  • Cytotoxicity Profiling: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess selectivity indices .

Advanced Questions

Q. How can molecular docking studies predict interactions between this compound and biological targets?

Computational workflows involve:

  • Target Selection: Prioritize proteins with structural homology to known triazole/pyridinone targets (e.g., EGFR kinase or PARP) .
  • Docking Software: Use AutoDock Vina or Schrödinger Suite to simulate binding poses, focusing on hydrogen bonds with the pyridinone’s carbonyl and the triazole’s nitrogen atoms .
  • Validation: Compare predicted binding energies (ΔG) with experimental IC₅₀ data to refine models .

Q. What experimental approaches resolve contradictions in biological activity data across assays?

Contradictions may arise from assay-specific conditions (e.g., pH, co-solvents). Strategies include:

  • Orthogonal Assays: Validate enzyme inhibition using both fluorescence-based and radiometric assays .
  • Physicochemical Profiling: Assess solubility (via HPLC) and membrane permeability (Caco-2 models) to rule out bioavailability artifacts .
  • Metabolite Screening: LC-MS/MS to identify degradation products that may interfere with activity .

Q. How can structure-activity relationship (SAR) studies guide optimization of pharmacokinetic properties?

Key modifications:

  • Bioisosteric Replacement: Substitute the 4-methoxybenzyl group with halogenated or heteroaromatic groups to enhance metabolic stability .
  • Prodrug Design: Introduce ester linkages in the butanamide chain to improve oral absorption .
  • LogP Optimization: Adjust substituents on the pyridinone ring to balance hydrophobicity and solubility (target LogP 2–4) .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

  • Solvent Screening: Test polar aprotic solvents (DMSO, DMF) and slow evaporation techniques .
  • Co-crystallization: Use fragment-based co-crystallants (e.g., small carboxylic acids) to stabilize lattice packing .
  • Cryoprotection: Flash-cool crystals in liquid N₂ with glycerol or ethylene glycol to minimize ice formation .

Methodological Notes

  • Key References: Synthesis (), crystallography (), biological assays (), computational modeling ().
  • Experimental Design: Emphasized reproducibility via DOE (Design of Experiments) principles for reaction optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.